REACTION_CXSMILES
|
C(N[C@H](C(O)=O)CC(C)C)(=O)C.[CH2:13]([O:15][C:16]1[CH:17]=[C:18]([C@H:24]([NH2:30])[CH2:25][S:26]([CH3:29])(=[O:28])=[O:27])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH3:14].[C:31]([NH:34][C:35]1[CH:45]=[CH:44][CH:43]=[C:37]2[C:38]([O:40][C:41](=O)[C:36]=12)=[O:39])(=[O:33])[CH3:32].C(O)(=O)C.C=CCl>CCO>[CH2:13]([O:15][C:16]1[CH:17]=[C:18]([CH:24]([N:30]2[C:41](=[O:40])[C:36]3[C:37](=[CH:43][CH:44]=[CH:45][C:35]=3[NH:34][C:31](=[O:33])[CH3:32])[C:38]2=[O:39])[CH2:25][S:26]([CH3:29])(=[O:28])=[O:27])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH3:14] |f:0.1|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N[C@@H](CC(C)C)C(=O)O.C(C)OC=1C=C(C=CC1OC)[C@@H](CS(=O)(=O)C)N
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C2C(C(=O)OC2=O)=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 mL 3-necked round bottom flask was equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed over night
|
Type
|
TEMPERATURE
|
Details
|
cooled to <50° C
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting solution was washed with water (250 mL×2), saturated aqueous NaHCO3 (250 mL×2), brine (250 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from a binary solvent
|
Type
|
ADDITION
|
Details
|
containing ethanol (150 mL) and acetone (75 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was isolated by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with ethanol (100 mL×2)
|
Type
|
CUSTOM
|
Details
|
The product was dried in vacuo at 60° C. to a constant weight
|
Type
|
CUSTOM
|
Details
|
affording 19.4 g (75% yield) of (S)-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-inoisoindoline-1,3-dione with 98% ee
|
Type
|
CUSTOM
|
Details
|
25.4 mM (S-isomer, 98.7%), 29.5 min (R-isomer, 1.2%)
|
Duration
|
29.5 min
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC=1C=C(C=CC1OC)C(CS(=O)(=O)C)N1C(C2=CC=CC(=C2C1=O)NC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N[C@H](C(O)=O)CC(C)C)(=O)C.[CH2:13]([O:15][C:16]1[CH:17]=[C:18]([C@H:24]([NH2:30])[CH2:25][S:26]([CH3:29])(=[O:28])=[O:27])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH3:14].[C:31]([NH:34][C:35]1[CH:45]=[CH:44][CH:43]=[C:37]2[C:38]([O:40][C:41](=O)[C:36]=12)=[O:39])(=[O:33])[CH3:32].C(O)(=O)C.C=CCl>CCO>[CH2:13]([O:15][C:16]1[CH:17]=[C:18]([CH:24]([N:30]2[C:41](=[O:40])[C:36]3[C:37](=[CH:43][CH:44]=[CH:45][C:35]=3[NH:34][C:31](=[O:33])[CH3:32])[C:38]2=[O:39])[CH2:25][S:26]([CH3:29])(=[O:28])=[O:27])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH3:14] |f:0.1|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N[C@@H](CC(C)C)C(=O)O.C(C)OC=1C=C(C=CC1OC)[C@@H](CS(=O)(=O)C)N
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C2C(C(=O)OC2=O)=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 mL 3-necked round bottom flask was equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed over night
|
Type
|
TEMPERATURE
|
Details
|
cooled to <50° C
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting solution was washed with water (250 mL×2), saturated aqueous NaHCO3 (250 mL×2), brine (250 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from a binary solvent
|
Type
|
ADDITION
|
Details
|
containing ethanol (150 mL) and acetone (75 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was isolated by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with ethanol (100 mL×2)
|
Type
|
CUSTOM
|
Details
|
The product was dried in vacuo at 60° C. to a constant weight
|
Type
|
CUSTOM
|
Details
|
affording 19.4 g (75% yield) of (S)-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-inoisoindoline-1,3-dione with 98% ee
|
Type
|
CUSTOM
|
Details
|
25.4 mM (S-isomer, 98.7%), 29.5 min (R-isomer, 1.2%)
|
Duration
|
29.5 min
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC=1C=C(C=CC1OC)C(CS(=O)(=O)C)N1C(C2=CC=CC(=C2C1=O)NC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |